N,N'-Ethylenebis(iodoacetamide)

Description

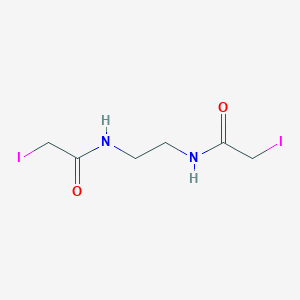

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-[2-[(2-iodoacetyl)amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFPCLMBTQOMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CI)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222812 | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-43-3 | |

| Record name | N,N′-1,2-Ethanediylbis[2-iodoacetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Ethylene-bis(iodoacetamide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Ethylenebis(iodoacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N,N'-Ethylenebis(iodoacetamide) (EBI)

Executive Summary

N,N'-Ethylenebis(iodoacetamide) (EBI) is a specialized, homobifunctional alkylating agent designed for the covalent cross-linking of sulfhydryl (thiol) groups on cysteine residues.[1] Unlike broad-spectrum amine-reactive cross-linkers, EBI offers high specificity for reduced cysteines, making it an indispensable tool for mapping protein folding, quaternary structure, and distance constraints between cysteine pairs.

This guide provides a rigorous technical analysis of EBI, detailing its chemical mechanism, stability profiles, and a validated experimental protocol for protein cross-linking.

Part 1: Chemical Profile & Properties

Identity & Physicochemical Data

EBI consists of two iodoacetamide functional groups connected by a short ethylene spacer. This structure allows it to bridge two cysteine residues that are in close spatial proximity (approx. 9–10 Å).

| Property | Specification |

| Chemical Name | N,N'-Ethylenebis(iodoacetamide) |

| Synonyms | EBI; N,N'-1,2-Ethanediylbis(2-iodoacetamide) |

| CAS Number | 7250-43-3 |

| Formula | C₆H₁₀I₂N₂O₂ |

| Molecular Weight | 395.96 g/mol |

| Functional Group | Iodoacetamide (x2) |

| Reactivity | Sulfhydryl (-SH) specific |

| Spacer Arm Length | ~9.5 Å (estimated based on 8-atom bridge) |

| Solubility | DMSO (Slightly), Methanol (Slightly), DMF |

Stability & Handling (Critical)

-

Light Sensitivity: The carbon-iodine bond is photosensitive. Store the solid and solutions in amber vials or wrapped in foil.

-

Solvent Incompatibility: EBI is unstable in DMSO over long periods.[2] While DMSO is a common solvent for stock solutions, EBI stocks must be prepared fresh immediately before use . Old stock solutions will liberate free iodine, leading to non-specific oxidation rather than alkylation.

-

Storage: Solid form should be stored at -20°C, desiccated.

Part 2: Mechanism of Action

The Alkylation Reaction

EBI functions via a classic nucleophilic substitution (

-

Activation: At physiological pH (7.0–8.0), a fraction of cysteine thiol groups (

) deprotonate to form thiolate anions ( -

Attack: The thiolate attacks the methylene carbon of the iodoacetamide group.

-

Displacement: Iodide (

) is displaced as a leaving group. -

Cross-link Formation: Because EBI is bifunctional, this process repeats at the second iodoacetamide group, covalently linking two cysteine residues via a stable thioether bond.

Selectivity Control

-

pH < 7.5: Reaction is highly specific for cysteines.

-

pH > 8.5: Specificity degrades; the reagent may begin to alkylate deprotonated lysine amines or histidine imidazoles, albeit at a much slower rate.

-

Over-alkylation: Excess reagent or extended incubation can lead to "monofunctional" modification where only one end reacts, blocking the cysteine without forming a cross-link.

Mechanistic Visualization

The following diagram illustrates the bifunctional attack on two proximal cysteine residues.

Caption: Step-wise S_N2 mechanism of EBI cross-linking two cysteine residues, releasing iodide ions.

Part 3: Experimental Protocol

Pre-Experiment Checklist

-

Buffer: Use amine-free buffers (e.g., HEPES, Phosphate) at pH 7.2–7.5. Avoid Tris if possible, or keep pH < 7.5 to prevent N-terminal alkylation.

-

Reducing Agents: Ensure the protein is reduced (DTT/TCEP) if mapping internal disulfides, but remove reducing agents (via desalting column) before adding EBI, as they will quench the reagent immediately.

-

Stock Solvent: Anhydrous DMF or fresh DMSO.

Protocol: Cysteine Cross-linking

This protocol is optimized for cross-linking two intramolecular cysteines in a purified protein (approx. 1 mg/mL).

Step 1: Protein Preparation

-

Dissolve protein in Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 7.2).

-

If cysteines are oxidized, treat with 5 mM TCEP for 30 min, then pass through a desalting spin column (e.g., Zeba Spin) to remove TCEP.

Step 2: Reagent Preparation (Fresh)

-

Weigh out ~1-2 mg of EBI powder.

-

Dissolve in anhydrous DMSO to make a 50 mM Stock Solution .

-

Note: Do not store this solution.

-

Step 3: Cross-linking Reaction

-

Add EBI stock to the protein sample to a final concentration of 0.5 – 1.0 mM .

-

Target Molar Ratio: 10-20x molar excess of EBI over protein.

-

-

Mix gently by pipetting.

-

Incubate at Room Temperature for 30 minutes in the DARK .

-

Why Dark? Prevents photolytic cleavage of the C-I bond.

-

Step 4: Quenching

-

Stop the reaction by adding Dithiothreitol (DTT) or

-Mercaptoethanol to a final concentration of 10-20 mM . -

Incubate for 10 minutes. The excess thiol will scavenge remaining EBI.

Step 5: Analysis

-

SDS-PAGE: Run non-reducing SDS-PAGE. Look for:

-

Intramolecular: Shift in migration due to compaction (loop formation).

-

Intermolecular: Dimer bands (2x molecular weight).

-

-

Mass Spectrometry: Digest with trypsin and analyze via LC-MS/MS to identify the specific cross-linked peptides (mass shift = +140.95 Da for the bridge).

Workflow Visualization

Caption: Optimized workflow for EBI-mediated protein cross-linking.

Part 4: Applications & Comparison

Structural Biology & Tubulin Research

EBI has been historically significant in tubulin research. It reacts specifically with sulfhydryl groups in the tubulin molecule, often used to probe the conformational state of the

Comparison of Cysteine Cross-linkers

Selecting the right spacer length is crucial for accurate distance mapping.

| Reagent | Spacer Type | Spacer Length (Å) | Solubility |

| EBI | Ethylene (Alkyl) | ~9.5 | DMSO/DMF |

| BMOE | Alkane (Maleimide) | 8.0 | DMSO/DMF |

| BMH | Hexane (Maleimide) | 13.0 | DMSO/DMF |

| 1,4-bismaleimidobutane | Butane (Maleimide) | 10.9 | DMSO/DMF |

Why choose EBI?

-

Specificity: Iodoacetamides are often more specific for thiols than maleimides at slightly higher pH.

-

Stability of Bond: The resulting thioether bond is chemically stable and non-cleavable under standard reducing conditions (unlike disulfide cross-linkers), allowing for rigorous downstream processing.

References

-

Luduena, R. F., et al. "Use of N,N'-polymethylenebis(iodoacetamide) derivatives as probes for the detection of conformational differences in tubulin isotypes."[3] Biochemistry, 1985. Available at: [Link]

-

PubChem. N,N'-Ethylenebis(iodoacetamide) Compound Summary. Available at: [Link]

Sources

N,N'-Ethylenebis(iodoacetamide) (EBI): Mechanism of Action & Structural Probing Guide

Part 1: Executive Summary

N,N'-Ethylenebis(iodoacetamide) (EBI) is a specialized, homobifunctional crosslinking reagent designed for the targeted conjugation of sulfhydryl (thiol) groups. Unlike broad-spectrum amine-reactive crosslinkers (e.g., glutaraldehyde or BS3), EBI exhibits high specificity for cysteine residues under physiological conditions. Its rigid, short ethylene spacer arm makes it an invaluable tool in structural biology for freezing specific protein conformations and mapping the topology of proximal cysteine residues (approx. 6–9 Å apart).

This guide details the chemical mechanism, experimental protocols, and data interpretation frameworks required to utilize EBI effectively, with a specific focus on its canonical application in probing cytoskeletal dynamics (tubulin).

Part 2: Chemical Basis of Interaction

The Core Mechanism: Nucleophilic Substitution

The reactivity of EBI is driven by two iodoacetamide functional groups separated by an ethylene bridge. The reaction follows a classic S_N2 (Substitution Nucleophilic Bimolecular) mechanism.

-

The Nucleophile: The sulfur atom of a cysteine residue. For the reaction to proceed efficiently, the cysteine must be in its deprotonated thiolate form (

).[1] This requires a pH near or slightly above the pKa of the cysteine sulfhydryl (typically pH 7.5–8.5). -

The Electrophile: The

-carbon of the iodoacetamide group. The iodine atom serves as an excellent leaving group due to its weak bond strength and stability as an iodide anion ( -

The Reaction: The thiolate anion attacks the

-carbon, displacing the iodide ion and forming a stable, irreversible thioether bond. Because EBI is bifunctional, this process repeats at the second iodoacetamide group, linking two cysteines.

Specificity and Kinetics[2][3]

-

Cysteine Selectivity: At pH < 9.0, EBI is highly selective for cysteines. While histidine and lysine can react, their reaction rates are orders of magnitude slower than that of the thiolate anion.

-

Distance Constraint: The ethylene spacer (

) is short and relatively rigid. This imposes a strict distance constraint, allowing EBI to crosslink only those cysteines that are in close spatial proximity (within ~6–9 Å). This property is what makes EBI a "conformational probe"—if a crosslink forms, the residues must be close, confirming a specific folded state.

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise formation of the thioether crosslink.

Caption: S_N2 mechanism of EBI crosslinking. Thiolate anions displace iodide to form stable thioether bonds.

Part 3: Applications in Structural Biology

Case Study: Probing Tubulin Conformation

The most authoritative application of EBI is in the study of

| Crosslink Signature | Residues Linked | Biological Significance |

| Cys239 | Colchicine-Sensitive: Formation of this crosslink is inhibited by colchicine binding, indicating these residues are near the drug-binding pocket. | |

| Cys12 | Maytansine/GTP-Sensitive: Inhibited by maytansine and GTP. Used to map the nucleotide-binding domain dynamics. |

Mechanism of Action in this Context:

By treating tubulin with EBI and analyzing the resulting mobility shift on SDS-PAGE (crosslinked

Part 4: Experimental Protocols

Preparation of Reagents

-

EBI Stock Solution: EBI is hydrophobic. Dissolve in high-quality DMSO or DMF to a concentration of 10–50 mM.

-

Caution: Prepare fresh. Iodoacetamide derivatives are light-sensitive and unstable in solution over time (hydrolysis releases free iodine).

-

-

Reaction Buffer: HEPES or Phosphate buffer (pH 7.5–8.0).

-

Avoid: Tris buffers are acceptable but can compete at high pH/concentrations. Avoid buffers with reducing agents (DTT, BME) during the reaction phase.

-

Crosslinking Workflow

This protocol is designed for probing conformational changes in a purified protein (e.g., Tubulin).[2]

-

Equilibration: Incubate protein (1–2 mg/mL) with the test ligand (drug, nucleotide) for 30 min at 37°C to establish the conformational state.

-

Crosslinking: Add EBI stock to a final concentration of 0.5–2 mM.

-

Ratio: A 10-20x molar excess of EBI over protein thiols is typical.

-

-

Incubation: Incubate for 30–60 minutes at 37°C in the dark.

-

Quenching: Stop the reaction by adding a massive excess of reducing agent (e.g., 10 mM DTT or

-mercaptoethanol). The free thiols in the quencher will scavenge remaining EBI. -

Analysis:

-

SDS-PAGE: Look for "band shifting." Intrachain crosslinks often cause the protein to migrate faster (lower apparent MW) because the crosslink prevents full unfolding in SDS.

-

Mass Spectrometry: Digest with trypsin and search for peptides linked by a mass shift corresponding to the EBI bridge (

, approx +140.06 Da).

-

Visualization: Experimental Workflow

Caption: Standard workflow for EBI-based conformational probing.

Part 5: Safety & Stability

-

Toxicity: EBI is an alkylating agent. It can alkylate DNA and proteins indiscriminately if handled improperly. Always use gloves, goggles, and work in a fume hood.

-

Light Sensitivity: Store solid EBI at -20°C in the dark. Solutions should be protected from light (wrap tubes in foil) to prevent iodine liberation, which can cause off-target oxidation.

-

Hydrolysis: In aqueous buffers, the iodoacetyl group slowly hydrolyzes. Do not store pre-diluted aqueous stocks.

References

-

Little, M., & Luduena, R. F. (1985). Structural differences between brain beta 1- and beta 2-tubulins: implications for microtubule assembly and colchicine binding. EMBO Journal. Link

-

Luduena, R. F., & Roach, M. C. (1981). Interaction of tubulin with drugs and alkylating agents. 1. Alkylation of tubulin by iodo[14C]acetamide and N,N'-ethylenebis(iodoacetamide).[3] Biochemistry. Link

-

Thermo Fisher Scientific. Crosslinking Technical Handbook. Link

-

Bai, R., et al. (1989). Identification of the cysteine residue of beta-tubulin alkylated by the antimitotic agent 2,4-dichlorobenzyl thiocyanate.[4] Biochimica et Biophysica Acta. Link

Sources

- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of N,N'-polymethylenebis(iodoacetamide) derivatives as probes for the detection of conformational differences in tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of tubulin with drugs and alkylating agents. 1. Alkylation of tubulin by iodo[14C]acetamide and N,N'-ethylenebis(iodoacetamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the cysteine residue of beta-tubulin alkylated by the antimitotic agent 2,4-dichlorobenzyl thiocyanate, facilitated by separation of the protein subunits of tubulin by hydrophobic column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Ethylenebis(iodoacetamide): A Homobifunctional Crosslinking Agent for Probing Protein Structure and Function

For researchers, biochemists, and drug development professionals dedicated to unraveling the complexities of protein architecture and interactions, the strategic use of chemical crosslinking agents is an indispensable tool. Among these, N,N'-Ethylenebis(iodoacetamide) (EBI) emerges as a potent and specific reagent for elucidating the spatial arrangement of sulfhydryl groups within and between polypeptide chains. This guide provides a comprehensive technical overview of EBI, from its fundamental chemical properties to its practical application in state-of-the-art experimental workflows.

Core Chemical Properties and Mechanism of Action

N,N'-Ethylenebis(iodoacetamide) is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups connected by a spacer arm.[1][2] The reactive moieties are iodoacetamides, which exhibit high specificity for the sulfhydryl (thiol) groups of cysteine residues.[3][4][5]

Table 1: Physicochemical Properties of N,N'-Ethylenebis(iodoacetamide)

| Property | Value | Source(s) |

| Synonyms | EBI, N,N′-1,2-ethanediylbis(2-iodoacetamide) | [1][2][5] |

| CAS Number | 7250-43-3 | [1][5][6] |

| Molecular Formula | C₆H₁₀I₂N₂O₂ | [1][5][6] |

| Molecular Weight | 395.96 g/mol | [1][6] |

| Appearance | Off-white to pale yellow solid | [5][6] |

| Purity | ≥95% | [1][5][6] |

| Melting Point | >178°C (decomposes) | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][6] |

| Storage | Long-term at -20°C, protected from light. Unstable in DMSO. | [5][6] |

The mechanism of action of EBI hinges on the nucleophilic attack of the deprotonated thiol group (thiolate anion) of a cysteine residue on the electrophilic carbon of the iodoacetamide. This results in the formation of a stable thioether bond and the displacement of the iodide leaving group. Due to its bifunctional nature, a single EBI molecule can react with two cysteine residues, creating an intramolecular (within the same protein) or intermolecular (between different proteins) crosslink.

Figure 1: Reaction of EBI with Cysteine Residues. This diagram illustrates the two-step nucleophilic substitution reaction where EBI forms covalent thioether bonds with two cysteine residues, resulting in a crosslink.

Applications in Research and Drug Development

The ability of EBI to specifically crosslink cysteine residues provides a powerful tool for investigating various aspects of protein biology:

-

Probing Protein Conformation: EBI has been instrumental in studying the conformational states of proteins. A notable example is its use as a probe for the tubulin molecule, where it can form intrachain cross-links that are sensitive to the binding of ligands like colchicine and maytansine.[5][7] This allows researchers to monitor ligand-induced conformational changes.

-

Mapping Protein-Protein Interactions: By identifying intermolecular crosslinks, EBI can help map the interaction interfaces between proteins in a complex. This is crucial for understanding the architecture of multi-protein machinery.

-

Cancer Research: EBI has demonstrated potential in cancer research by inhibiting the growth of leukemia cells, possibly through the inhibition of DNA synthesis.[8] Its activity as an analog for anti-cancer natural products like podophyllotoxin further highlights its relevance in drug development.[8]

-

Glycobiology: Derivatives of iodoacetamide are used for the site-specific glycosylation of proteins containing cysteine residues, allowing for the creation of defined glycoforms for functional studies.[9]

Experimental Workflow: A Step-by-Step Guide to Protein Crosslinking with EBI

The following protocol provides a general framework for using EBI to crosslink proteins. It is essential to optimize the conditions for each specific protein and experimental system.

Figure 2: General Workflow for Protein Crosslinking with EBI. This flowchart outlines the key steps involved in a typical protein crosslinking experiment using EBI.

Detailed Protocol:

-

Protein Preparation:

-

Ensure the protein of interest is in a suitable buffer, typically at a pH between 7.0 and 8.5 for optimal reactivity of the cysteine thiol groups. Avoid buffers containing primary amines if subsequent analysis involves amine-reactive chemistry.

-

The protein concentration should be optimized based on the desired outcome (higher concentrations favor intermolecular crosslinking).

-

-

Reduction of Disulfide Bonds (Optional):

-

If the goal is to probe all available cysteines, including those involved in disulfide bonds, the protein must first be reduced.

-

Incubate the protein with a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

-

Removal of Reducing Agent:

-

It is critical to remove the reducing agent before adding EBI, as it will compete for reaction with the crosslinker.

-

Use methods like dialysis, size-exclusion chromatography (desalting columns), or buffer exchange to completely remove the reducing agent.

-

-

Preparation of EBI Stock Solution:

-

Crosslinking Reaction:

-

Add the EBI stock solution to the protein sample to achieve the desired final concentration. The optimal molar ratio of EBI to protein will need to be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration. A time-course experiment is recommended to determine the optimal reaction time.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add a quenching reagent that contains a free thiol, such as DTT, β-mercaptoethanol, or L-cysteine, in excess. This will react with any unreacted EBI.

-

-

Analysis of Crosslinked Products:

-

The crosslinked products can be analyzed by various techniques:

-

SDS-PAGE: Intramolecular crosslinking may result in a slight shift in electrophoretic mobility, while intermolecular crosslinking will produce higher molecular weight bands.

-

Mass Spectrometry: This is the most powerful technique for identifying the specific cysteine residues involved in the crosslink. After proteolytic digestion, the crosslinked peptides can be identified by their unique mass and fragmentation patterns.

-

-

Safety and Handling

As with any iodoacetamide-containing compound, N,N'-Ethylenebis(iodoacetamide) should be handled with care.

-

Hazard Statements: EBI may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[10] It is classified as toxic if swallowed and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[11][12]

-

Precautionary Measures:

-

Always work in a well-ventilated area, preferably a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[11][12]

-

Avoid inhalation of dust and contact with skin and eyes.[12]

-

Store EBI in a tightly sealed container at -20°C, protected from light.[5][6]

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin: Flush the affected area with plenty of water and remove contaminated clothing.[10]

-

Ingestion: If the individual is conscious, give 2-4 cupfuls of milk or water and seek immediate medical attention. Do not induce vomiting.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

-

Conclusion

N,N'-Ethylenebis(iodoacetamide) is a valuable tool for researchers seeking to understand the three-dimensional structure and interactions of proteins. Its specificity for cysteine residues and its defined spacer arm length allow for precise mapping of sulfhydryl group proximity. By following the guidelines and protocols outlined in this technical guide, scientists can effectively harness the power of EBI to gain deeper insights into the intricate world of protein chemistry and biology.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodoacetamide, 98%. Retrieved from [Link]

-

Manger, I. D., Wong, S. Y., Rademacher, T. W., & Dwek, R. A. (1992). Synthetic glycosylation of proteins using N-(beta-saccharide) iodoacetamides: applications in site-specific glycosylation and solid-phase enzymic oligosaccharide synthesis. Biochemistry, 31(44), 10733–10740. Retrieved from [Link]

-

King, J. A., & Yost, R. A. (2009). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical and Bioanalytical Chemistry, 394(3), 731–740. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]

-

Ludueña, R. F., Roach, M. C., MacRae, T. H., & Langford, G. M. (1985). N,N'-Ethylene-bis(iodoacetamide) as a probe for structural and functional characteristics of brine shrimp, squid, and bovine tubulins. Canadian Journal of Biochemistry and Cell Biology, 63(6), 439–447. Retrieved from [Link]

-

Franke, J. D., et al. (2020). Synthesis, Characterization, and Application of Iodoacetamide Derivatives Utilized for the ALiPHAT Strategy. Journal of The American Society for Mass Spectrometry, 31(8), 1675-1684. Retrieved from [Link]

-

Gygi, S. P., et al. (1999). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 13(19), 1835-1843. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. usbio.net [usbio.net]

- 6. mybiosource.com [mybiosource.com]

- 7. N,N'-Ethylene-bis(iodoacetamide) as a probe for structural and functional characteristics of brine shrimp, squid, and bovine tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Synthetic glycosylation of proteins using N-(beta-saccharide) iodoacetamides: applications in site-specific glycosylation and solid-phase enzymic oligosaccharide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. bio.vu.nl [bio.vu.nl]

In-Depth Technical Guide: Synthesis of N,N'-Ethylenebis(iodoacetamide)

Abstract

N,N'-Ethylenebis(iodoacetamide) (EBI), CAS 7250-43-3, is a potent homobifunctional cross-linking agent used extensively in protein structure analysis and polymer chemistry.[1] Its utility stems from the high specificity of the iodoacetamide group for sulfhydryl (thiol) residues, allowing for irreversible cysteine-cysteine cross-linking. This guide details the robust two-step synthesis pathway: the construction of the N,N'-ethylenebis(chloroacetamide) scaffold followed by a Finkelstein halogen exchange. This indirect route is preferred over direct acylation with iodoacetic acid due to the superior stability and lower cost of chloroacetyl precursors, coupled with the thermodynamic efficiency of the iodide exchange in acetone.

Part 1: Chemical Basis & Retrosynthetic Analysis[1]

The synthesis of EBI is best approached through functional group interconversion . While direct reaction of ethylenediamine with iodoacetyl chloride is theoretically possible, iodoacetyl chloride is expensive, light-sensitive, and unstable.[1]

The industrial and laboratory standard relies on the Finkelstein Reaction , exploiting the solubility differences between sodium iodide (NaI) and sodium chloride (NaCl) in acetone to drive the equilibrium toward the iodo-derivative.[2][3]

Retrosynthetic Logic

-

Target Molecule: N,N'-Ethylenebis(iodoacetamide) (EBI).[1][4]

-

Precursor: N,N'-Ethylenebis(chloroacetamide) (EBCA).[1]

-

Starting Materials: Ethylenediamine + Chloroacetyl Chloride.

Figure 1: Retrosynthetic tree illustrating the strategic disconnection of EBI into stable chloro-precursors.

Part 2: Synthesis Protocol

Step 1: Scaffold Construction (Acylation)

Objective: Synthesize N,N'-Ethylenebis(chloroacetamide) (CAS 2620-09-9).[1] Principle: Schotten-Baumann reaction conditions are used to couple the diamine with the acid chloride in a biphasic system or in the presence of a proton scavenger.

Reagents

-

Ethylenediamine (EDA): 6.0 g (0.1 mol)[1]

-

Chloroacetyl Chloride: 24.8 g (0.22 mol) [10% excess][1]

-

Sodium Hydroxide (NaOH): 8.8 g (0.22 mol) dissolved in 50 mL water (or Triethylamine in DCM).[1]

-

Solvent: Dichloromethane (DCM) or Water (if using Schotten-Baumann).[1]

Protocol (Schotten-Baumann Method)

-

Setup: Place 0.1 mol of ethylenediamine and 50 mL of water in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel. Cool to 0–5°C in an ice bath.

-

Addition: Simultaneously add the chloroacetyl chloride and the NaOH solution dropwise from separate funnels. Critical: Maintain pH > 8 and temperature < 10°C to prevent hydrolysis of the acid chloride.

-

Reaction: Stir vigorously for 1 hour at 0°C, then allow to warm to room temperature over 2 hours. The product, N,N'-Ethylenebis(chloroacetamide), is sparingly soluble in cold water and will precipitate as a white solid.[1]

-

Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL) to remove salts and unreacted amine.[1]

-

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: 80–90%

-

Melting Point: 174–176°C (Literature value for chloro-derivative).[1]

-

Step 2: Finkelstein Halogen Exchange

Objective: Convert the chloro-linker to the reactive iodo-linker.[3] Principle: SN2 substitution driven by the precipitation of NaCl in anhydrous acetone.[5]

Reagents

-

N,N'-Ethylenebis(chloroacetamide): 10.0 g (0.047 mol)[1]

-

Sodium Iodide (NaI): 15.5 g (0.103 mol) [10% excess][1]

-

Solvent: Anhydrous Acetone (150 mL). Note: Acetone must be dry; water dissolves NaCl and halts the reaction driving force.

Protocol

-

Dissolution: Dissolve NaI in anhydrous acetone in a round-bottom flask. The solution will be clear/yellowish.

-

Addition: Add the N,N'-Ethylenebis(chloroacetamide) solid. It may not dissolve completely initially.

-

Reflux: Attach a reflux condenser and protect from light (wrap flask in aluminum foil). Reflux the mixture for 18–24 hours .

-

Observation: A fine white precipitate (NaCl) will form as the reaction proceeds.[2]

-

-

Filtration: Cool the mixture to room temperature. Filter off the precipitated NaCl using a sintered glass funnel.

-

Concentration: Evaporate the acetone filtrate under reduced pressure (Rotavap) to obtain the crude EBI as a yellowish solid.

-

Purification: Recrystallize immediately to prevent decomposition.

-

Solvent: Ethanol or an Acetone/Water mixture.[6]

-

Procedure: Dissolve in minimum hot ethanol, filter hot if necessary, and cool slowly.

-

-

Final Product: Collect crystals, wash with cold ethanol, and dry under vacuum in the dark.

Figure 2: Workflow for the Finkelstein conversion of the chloro-precursor to EBI.

Part 3: Characterization & Properties[1]

| Property | Specification | Validation Method |

| Appearance | Off-white to pale yellow crystals | Visual Inspection |

| Molecular Weight | 395.96 g/mol | Mass Spectrometry (ESI+) |

| Melting Point | >178°C (Decomposes) | Capillary Melting Point |

| Solubility | DMSO, DMF (Good); Water (Poor) | Solubility Test |

| Purity | >95% | 1H NMR (DMSO-d6) |

1H NMR Profile (DMSO-d6):

-

δ 3.15 ppm: (m, 4H, -CH2-N-)

-

δ 3.65 ppm: (s, 4H, I-CH2-CO-)

-

δ 8.20 ppm: (br s, 2H, -NH-)

-

Note: The shift of the methylene protons alpha to the halogen is diagnostic. Cl-CH2 appears ~4.0 ppm; I-CH2 shifts upfield to ~3.6-3.7 ppm due to the shielding effect of the large iodine atom.[1]

Part 4: Mechanism of Action (Application)[1]

EBI acts as a homobifunctional alkylating agent . The iodine atom is a superior leaving group compared to chlorine or bromine, making the alpha-carbon highly electrophilic.

Reaction with Cysteine:

-

Nucleophilic Attack: The thiolate anion (S-) of a cysteine residue attacks the methylene carbon adjacent to the iodine.

-

Displacement: Iodide (I-) is displaced.[1]

-

Cross-link Formation: Because EBI has two such groups, it can react with a second cysteine, effectively "stapling" two protein segments together.[1]

Figure 3: Mechanism of cysteine alkylation by the iodoacetamide moiety.

Part 5: Safety & Handling

WARNING: N,N'-Ethylenebis(iodoacetamide) is a potent alkylating agent.[1] It mimics the reactivity of mustard agents (though solid and less volatile) and can cause irreversible DNA damage or protein modification in humans.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

-

Containment: Weigh and handle the solid only in a chemical fume hood.

-

Light Sensitivity: Store in amber vials wrapped in foil at -20°C. Iodine is liberated upon light exposure, turning the solid yellow/brown and reducing activity.[1]

-

Deactivation: Spills should be treated with an aqueous solution of sodium thiosulfate (to reduce iodine) mixed with dilute NaOH (to hydrolyze the alkylator).

References

-

Finkelstein Reaction Basics: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]

-

Synthesis of N-alkyl iodoacetamides: Williams, D. K., et al. (2008).[1][7] "Synthesis, characterization, and application of iodoacetamide derivatives utilized for the ALiPHAT strategy". Journal of the American Chemical Society, 130(7), 2122-2123.[1][8]

-

General Protocol for Chloroacetylation: "Chloroacetamide". Organic Syntheses, Coll.[1][9] Vol. 1, p.153 (1941).[1]

-

Product Characterization (EBI): MyBioSource Product Datasheet MBS6056433. "N,N'-Ethylenebis(iodoacetamide) Biochemical". [1]

Sources

- 1. CAS 2620-09-9: N,N′-Bis(chloroacetyl)ethylenediamine [cymitquimica.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. mybiosource.com [mybiosource.com]

- 5. youtube.com [youtube.com]

- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and application of iodoacetamide derivatives utilized for the ALiPHAT strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Alchemical Bond: A Senior Application Scientist's Guide to Homobifunctional Sulfhydryl-Reactive Crosslinking with Bismaleimidoethane (BMOE)

Abstract

For the researcher navigating the intricate world of protein interactions and bioconjugation, the ability to covalently capture these fleeting moments is paramount. This guide provides an in-depth exploration of a powerful class of chemical tools: homobifunctional sulfhydryl-reactive crosslinkers, with a specific focus on 1,2-Bismaleimidoethane (BMOE). We will dissect the underlying chemistry of the maleimide group, elucidate the principles of rational experimental design, and provide field-proven protocols for the application of BMOE in protein-protein interaction studies and the generation of antibody-drug conjugates (ADCs). This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, moving beyond simple procedural outlines to explain the causality behind experimental choices and to empower the user to troubleshoot and optimize their crosslinking strategies.

Introduction: The Power of Proximity and Covalent Capture

In the dynamic cellular milieu, proteins engage in a complex dance of transient and stable interactions that dictate biological function. The study of these interactions, or the "interactome," is fundamental to understanding health and disease. Homobifunctional crosslinkers are invaluable reagents in this endeavor, acting as molecular rulers and staples.[1][2] These molecules possess two identical reactive groups, capable of forming covalent bonds with specific functional groups on amino acids.[] By linking proteins that are in close proximity, they provide a snapshot of interactions that might otherwise be too transient to capture through other methods.[4]

Among the various classes of crosslinkers, those targeting the sulfhydryl groups of cysteine residues offer a high degree of specificity.[5] Cysteine is a relatively rare amino acid, and its free sulfhydryl (-SH) group is a potent nucleophile, making it an ideal target for selective modification.[5] This guide will focus on the bismaleimide family of crosslinkers, with a detailed examination of Bismaleimidoethane (BMOE), a short-chain crosslinker ideal for probing close-quarter interactions.[6][7]

The Heart of the Reaction: Understanding Maleimide Chemistry

The efficacy of any bismaleimide crosslinker hinges on the reactivity of its maleimide groups. A deep understanding of this chemistry is not merely academic; it is the foundation for rational protocol design and troubleshooting.

The Thiol-Maleimide Michael Addition: A Specific and Stable Bond

The reaction between a maleimide and a sulfhydryl group proceeds via a Michael addition, forming a stable, non-reducible thioether bond.[8][9] This reaction is highly specific for sulfhydryls within a pH range of 6.5 to 7.5.[9] At this pH, the sulfhydryl group exists in a partially deprotonated thiolate form (-S⁻), which is a strong nucleophile that readily attacks the electron-deficient double bond of the maleimide ring.[]

The Criticality of pH: Navigating Reactivity and Stability

The pH of the reaction buffer is arguably the most critical parameter in a BMOE crosslinking experiment.

-

pH 6.5-7.5 (The "Sweet Spot"): This range ensures maximal specificity for sulfhydryl groups.[9] The reaction rate is sufficiently high, while minimizing side reactions.

-

pH > 7.5: As the pH increases, the reactivity of primary amines (e.g., on lysine residues) towards the maleimide group becomes more pronounced, although it is still significantly slower than the reaction with sulfhydryls.[9] More importantly, the rate of hydrolysis of the maleimide ring to a non-reactive maleamic acid also increases, effectively inactivating the crosslinker.[8][10]

-

pH < 6.5: The concentration of the reactive thiolate anion decreases, leading to a significantly slower reaction rate.

The Enemy Within: Hydrolysis of the Maleimide Group

The maleimide group is susceptible to hydrolysis, a reaction that opens the maleimide ring to form a non-reactive maleamic acid.[10] This is a crucial consideration, as hydrolyzed BMOE will not participate in crosslinking. The rate of hydrolysis is pH-dependent, increasing significantly at pH values above 7.5.[9] For this reason, stock solutions of BMOE should always be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the aqueous reaction buffer immediately before use.[5]

Experimental Design: A Framework for Success

A successful crosslinking experiment is not the result of chance, but of careful planning. The following sections provide a framework for designing your BMOE crosslinking studies.

Choosing Your Weapon: The Bismaleimide Family

BMOE is part of a family of bismaleimide crosslinkers that differ primarily in the length of their spacer arm.[9] This seemingly small difference has significant implications for experimental outcomes.

| Crosslinker | Spacer Arm Length (Å) | Key Characteristics & Applications |

| BMOE | 8.0 | The shortest bismaleimide crosslinker. Ideal for probing very close-range interactions and intramolecular crosslinks.[6][7] |

| BMB | 10.9 | A mid-range crosslinker, offering slightly more reach than BMOE. |

| BMH | 13.0 | A longer-chain crosslinker, suitable for identifying interactions between more distant sulfhydryl groups.[9] |

The choice of crosslinker should be guided by the specific biological question being addressed. If you are investigating a tightly associated protein complex, BMOE is an excellent starting point. For exploring larger complexes or more flexible regions, a longer crosslinker like BMH may be more appropriate.

Preparing Your Sample: The Importance of Free Sulfhydryls

BMOE reacts with free (reduced) sulfhydryl groups.[9] Therefore, it is essential to ensure that the cysteine residues you intend to target are not involved in disulfide bonds.

-

Reducing Disulfide Bonds: If your protein of interest contains disulfide bonds that need to be reduced to expose free sulfhydryls, treatment with a reducing agent is necessary. TCEP (Tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is stable, odorless, and does not contain a free thiol that would compete with your protein for BMOE.[9] DTT (dithiothreitol) can also be used, but it must be completely removed before the addition of BMOE.

-

Removal of Reducing Agents: It is absolutely critical to remove the reducing agent after disulfide bond reduction and before the addition of BMOE. Failure to do so will result in the quenching of your crosslinker. Desalting columns are an effective method for removing reducing agents.[5]

Buffer Selection: Creating the Optimal Reaction Environment

The choice of buffer is critical for a successful crosslinking reaction.

-

Recommended Buffers: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common and effective buffer for BMOE crosslinking.[11] HEPES and MOPS buffers are also suitable.

-

Buffers to Avoid: Buffers containing primary amines, such as Tris, should be avoided as they can potentially react with the maleimide groups, especially at higher pH values.[4] Buffers containing thiols, such as DTT or β-mercaptoethanol, will directly compete with your protein for reaction with BMOE and must be avoided.[9]

In the Trenches: Field-Proven Protocols

The following protocols provide a starting point for your BMOE crosslinking experiments. Remember that optimization is often necessary to achieve the best results for your specific system.

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is designed for studying interactions between purified proteins in solution.

Materials:

-

Purified protein(s) of interest

-

BMOE (e.g., Thermo Scientific™, Cat. No. 22323)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching Solution: 1 M DTT or 1 M L-cysteine in conjugation buffer

-

(Optional) TCEP-HCl

-

(Optional) Desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve your protein(s) in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

If disulfide bond reduction is necessary, add TCEP to a final concentration of 5-10 mM and incubate at room temperature for 30 minutes.

-

Crucially, remove the TCEP using a desalting column, exchanging the buffer back into the conjugation buffer.

-

-

BMOE Stock Solution Preparation:

-

Immediately before use, prepare a 10-20 mM stock solution of BMOE in anhydrous DMSO or DMF. For example, dissolve 2.2 mg of BMOE in 1 mL of DMSO for a 10 mM solution.

-

-

Crosslinking Reaction:

-

Add the BMOE stock solution to the protein solution to achieve a final BMOE concentration that is in molar excess to the protein. A good starting point is a 10- to 50-fold molar excess of BMOE over the protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[9] This will react with any unreacted BMOE.

-

Incubate for 15 minutes at room temperature.

-

-

Analysis:

Protocol 2: In Vivo Crosslinking in Living Cells

This protocol allows for the capture of protein interactions within their native cellular environment.

Materials:

-

Cultured cells

-

PBS (Phosphate-Buffered Saline)

-

BMOE

-

Anhydrous DMSO

-

Quenching Solution: 1 M DTT in PBS

-

Lysis Buffer (e.g., RIPA buffer)

Procedure:

-

Cell Preparation:

-

Grow and treat cells as required for your experiment.

-

Wash the cells 2-3 times with ice-cold PBS to remove any media components.

-

-

Crosslinking:

-

Resuspend the cell pellet in PBS containing the desired concentration of BMOE. A starting concentration of 1 mM BMOE is often effective.[11] Prepare the BMOE solution immediately before use by diluting a stock solution in DMSO.

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

-

Quenching:

-

Quench the reaction by adding DTT to a final concentration of 10 mM.[11]

-

Incubate for 15 minutes at room temperature.

-

-

Cell Lysis:

-

Pellet the cells by centrifugation and lyse them using your preferred lysis buffer containing protease inhibitors.

-

-

Analysis:

-

The cell lysate can then be analyzed by immunoprecipitation, Western blotting, or mass spectrometry to identify crosslinked protein complexes.

-

Analysis of Crosslinked Products: Deciphering the Results

-

SDS-PAGE and Western Blotting: The simplest method for visualizing crosslinked products is SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked monomers. Western blotting can then be used to identify the specific proteins involved in the crosslinked complex.

-

Mass Spectrometry (MS): For a more detailed analysis, mass spectrometry is the gold standard.[12][13] MS can be used to identify the specific proteins in a crosslinked complex and even pinpoint the exact cysteine residues that have been linked.[1] This provides high-resolution information about the protein-protein interface.

Troubleshooting: When Things Go Wrong

Even with the best-laid plans, crosslinking experiments can sometimes yield unexpected results. Here are some common problems and their potential solutions:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or low crosslinking efficiency | Insufficiently reduced disulfide bonds.Presence of competing thiols in the buffer.Hydrolyzed BMOE.Proteins are not interacting.Suboptimal BMOE concentration or incubation time. | Ensure complete reduction of disulfide bonds and removal of the reducing agent.Use a thiol-free buffer.Always prepare BMOE stock solution fresh.Consider using a longer spacer arm crosslinker (e.g., BMH).Optimize the BMOE concentration and incubation time. |

| Protein precipitation upon BMOE addition | BMOE is not very water-soluble and can cause precipitation if added too quickly or at too high a concentration. | Add the BMOE stock solution slowly while vortexing.Consider using a more water-soluble bismaleimide crosslinker if available. |

| High molecular weight smears on SDS-PAGE | Excessive crosslinking leading to large, insoluble aggregates. | Reduce the concentration of BMOE.Decrease the incubation time.Optimize the protein concentration. |

Applications in Drug Development: The Rise of Antibody-Drug Conjugates (ADCs)

The specificity and stability of the maleimide-thiol linkage have made it a cornerstone in the development of antibody-drug conjugates (ADCs).[][14] In this application, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The maleimide group is often part of a linker that is attached to the drug. This drug-linker conjugate is then reacted with reduced cysteine residues on the antibody, often in the hinge region, to create a highly targeted therapeutic.[][15] The principles of pH control, fresh reagent preparation, and removal of reducing agents are all critically important for the successful and reproducible manufacturing of ADCs.

Conclusion: A Powerful Tool for the Discerning Scientist

Homobifunctional sulfhydryl-reactive crosslinkers, and BMOE in particular, are powerful tools in the arsenal of the modern life scientist. By understanding the underlying chemistry and applying the principles of rational experimental design, researchers can effectively capture and characterize protein-protein interactions, providing invaluable insights into complex biological systems. This guide has aimed to provide not just the "how" but also the "why" behind the protocols, empowering you to confidently employ these reagents in your own research and contribute to the ever-expanding map of the cellular interactome.

References

-

Jones, M. W., et al. (2017). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 28(6), 1634–1642. [Link]

-

Lynch, S. M., et al. (2014). Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers. PeerJ, 2, e479. [Link]

-

G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved from [Link]

-

Fontana, E., et al. (2020). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]

-

Steen, O., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 143(35), 14035–14040. [Link]

-

Green, N. S., et al. (2001). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 10(7), 1293–1304. [Link]

-

Shu, I., et al. (2020). A Site-Specific Cross-Linker for Visible-Light Control of Proteins. ACS Omega, 5(29), 18277–18284. [Link]

-

Barcenas, M., et al. (2013). Crosslinking and mass spectrometry suggest that the isolated NTD domain dimer of Moloney murine leukemia virus integrase adopts a parallel arrangement in solution. Virology Journal, 10, 218. [Link]

-

Murayama, Y., & Uhlmann, F. (2026). The Use of the Homobifunctional Crosslinker BMOE to Investigate Cohesin Function by Measuring Protein-Protein and Protein-DNA Interactions. Methods in Molecular Biology, 2991, 121–135. [Link]

-

The Bumbling Biochemist. (2021, November 18). Protein-protein crosslinking - an overview with emphasis on structural biology uses [Video]. YouTube. [Link]

-

Brenneman, D. M., & Korn, A. H. (1989). Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography. Journal of Biological Chemistry, 264(29), 17450–17456. [Link]

-

Fungal Genetics Stock Center. (n.d.). How to cross-link proteins. Retrieved from [Link]

-

Interchim. (n.d.). Cleavable SH-reactive crosslinkers DPDPB, DTME, MMP. Retrieved from [Link]

-

Park, J., et al. (2022). Maleimide-based linkers in FDA-approved ADCs. ResearchGate. [Link]

-

G-Biosciences. (n.d.). Enhancing Protein Functionality: The Role of Spacer Arms in Crosslinking. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link]

-

Ramos Bermúdez, P. E., et al. (2024). Crosslinking reaction between lysine (I) and cysteine (II) residues... ResearchGate. [Link]

-

Challener, C. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates. BioPharm International. [Link]

-

O’Reilly, F. J., & Rappsilber, J. (2018). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 189, 137–146. [Link]

-

Sela, D., et al. (2007). Crosslinking of membrane-embedded cysteines reveals contact points in the EmrE oligomer. Protein Science, 16(11), 2493–2503. [Link]

-

Gutierrez, C., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics, 20, 100084. [Link]

-

Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 12, e99809. [Link]

-

MDPI. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Polymers, 15(23), 4597. [Link]

-

NIH VideoCasting. (2022, May 26). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation [Video]. YouTube. [Link]

Sources

- 1. Crosslinking and mass spectrometry suggest that the isolated NTD domain dimer of Moloney murine leukemia virus integrase adopts a parallel arrangement in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. korambiotech.com [korambiotech.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Thermo Scientific BMOE (bismaleimidoethane) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 8. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to N,N'-Ethylenebis(iodoacetamide) for Elucidating Protein Conformation and Dynamics

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a protein dictates its function. Consequently, methods that probe protein conformation are indispensable in biochemical research and drug development. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for obtaining low-resolution structural information and mapping protein-protein interactions.[1][2] This guide provides an in-depth technical overview of N,N'-Ethylenebis(iodoacetamide) (EBI), a homobifunctional, sulfhydryl-reactive cross-linker. We will explore the underlying chemistry, provide field-tested experimental protocols, and discuss data analysis strategies to empower researchers to effectively use EBI for capturing protein conformational states and defining interaction interfaces.

Introduction: Capturing Molecular Snapshots with Chemical Cross-linkers

Many critical biological processes are governed by proteins undergoing dynamic conformational changes.[3][4] These shifts in three-dimensional structure, often triggered by ligand binding or post-translational modifications, are central to a protein's regulatory mechanism.[3] While high-resolution techniques like X-ray crystallography and cryo-electron microscopy provide detailed static structures, they can be challenging to apply to flexible or transient protein states.[1]

Chemical cross-linking offers a complementary approach by covalently "locking" proteins into specific conformations, providing distance constraints that help delineate protein architecture and interaction surfaces.[1][2] N,N'-Ethylenebis(iodoacetamide) (EBI) is a valuable tool in this context. As a homobifunctional reagent, it possesses two identical reactive groups that specifically target the sulfhydryl (-SH) groups of cysteine residues.[5][6] Its relatively short, defined spacer arm makes it an excellent choice for identifying spatially proximal cysteine residues, thereby providing high-resolution spatial information.[7]

The Chemistry of N,N'-Ethylenebis(iodoacetamide) (EBI)

Understanding the chemical properties of EBI is fundamental to designing successful cross-linking experiments. EBI's utility stems from the specific and efficient reaction of its iodoacetamide groups with cysteine thiols.

Mechanism of Action

The core reaction is a bimolecular nucleophilic substitution (SN2).[8] The highly nucleophilic sulfur atom of a cysteine's thiol group attacks the carbon atom adjacent to the iodine on the iodoacetamide moiety. This forms a stable, irreversible thioether bond and displaces the iodide ion.[5][8] Because EBI has two such reactive groups, it can bridge two cysteine residues that are within the span of its spacer arm.

Diagram: EBI Cross-linking Reaction

Caption: Reaction of EBI with two cysteine residues.

Reaction Specificity and Conditions

-

Specificity: Iodoacetamide chemistry is highly selective for cysteine's sulfhydryl group under mild pH conditions (typically pH 7.0-8.5). While side reactions with other nucleophilic residues like lysine or histidine can occur, they are significantly slower and generally minimized by controlling the pH.[8]

-

pH: The reaction rate is pH-dependent. The thiol group (-SH) must be in its deprotonated, thiolate form (-S⁻) to act as an effective nucleophile. Therefore, the reaction is typically performed at a pH slightly above the pKa of the cysteine thiol (~8.3), ensuring a sufficient concentration of the reactive thiolate.

-

Temperature and Time: The reaction proceeds efficiently at room temperature (20-25°C) or 37°C. Incubation times typically range from 30 to 60 minutes.[9][10] It is crucial to optimize these parameters for each specific protein system to maximize cross-linking while minimizing sample degradation or aggregation.

Key Properties of EBI

| Property | Value / Description | Rationale & Implication |

| Reactivity | Sulfhydryl (Cysteine) | Highly specific, allowing for targeted cross-linking. Requires accessible cysteine residues. |

| Functionality | Homobifunctional | Contains two identical reactive groups; ideal for single-step intramolecular cross-linking.[7] |

| Spacer Arm Length | ~12 Å | Provides distance constraints for residues that are in close spatial proximity.[11] |

| Cleavability | Non-cleavable | Forms a stable thioether bond, which simplifies initial analysis but requires specialized software for MS/MS data interpretation. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Stock solutions should be prepared in an organic solvent and added to the aqueous reaction buffer. |

Experimental Design and Protocols

A well-designed experiment with appropriate controls is the cornerstone of a trustworthy cross-linking study.

Preliminary Considerations

-

Cysteine Availability: Your protein of interest must have at least two accessible cysteine residues positioned to be cross-linked in a conformation-dependent manner. If naturally occurring cysteines are absent or not suitably located, site-directed mutagenesis can be used to introduce them.

-

Buffer Selection: Avoid buffers containing nucleophiles, such as Tris, as they can compete with the protein for reaction with EBI. Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices. Ensure the final pH is between 7.0 and 8.5.

-

Optimization is Key: The optimal EBI concentration and reaction time will vary. It is essential to perform a titration experiment. Test a range of EBI concentrations (e.g., 10-fold, 50-fold, 200-fold molar excess over the protein) and several time points (e.g., 15, 30, 60, 120 minutes) to find conditions that yield detectable cross-linking without causing excessive protein aggregation or polymerization.

Diagram: General Experimental Workflow

Caption: A typical workflow for an EBI cross-linking experiment.

Protocol 1: Probing Conformational Change by SDS-PAGE

This protocol is designed to rapidly assess if a stimulus (e.g., ligand binding) induces a conformational change that brings two cysteines closer together, resulting in an intramolecular cross-link.

-

Sample Preparation: Prepare at least two sets of your purified protein sample in a suitable buffer (e.g., PBS, pH 7.4). One set will be the "unstimulated" control, and the other will be the "stimulated" sample (e.g., with added ligand). Incubate under appropriate conditions to allow for the conformational change.

-

EBI Stock Solution: Prepare a fresh 100 mM stock solution of EBI in DMSO. Safety Note: Iodoacetamide is toxic; handle with appropriate personal protective equipment.

-

Cross-linking Reaction: Add the optimized molar excess of EBI to each protein sample. For example, add 1 µL of 100 mM EBI to 100 µL of a 10 µM protein solution for a 100-fold molar excess. Incubate at room temperature for 30-60 minutes in the dark (iodoacetamide is light-sensitive).[10]

-

Quenching: Stop the reaction by adding a quenching reagent that contains a thiol group. Add Dithiothreitol (DTT) or 2-Mercaptoethanol to a final concentration of 10-20 mM.[10] Incubate for 15 minutes at room temperature.[10] This step neutralizes any unreacted EBI.

-

SDS-PAGE Analysis: Add SDS-PAGE loading buffer to your samples and run them on a polyacrylamide gel.

-

Interpretation: An intramolecularly cross-linked protein is typically more compact and will migrate faster through the gel than its non-cross-linked counterpart. A band shift to a lower apparent molecular weight in the "stimulated" lane compared to the "unstimulated" lane is strong evidence of a stimulus-induced conformational change.

Protocol 2: Identification of Cross-linked Residues by Mass Spectrometry

This protocol follows the initial cross-linking reaction to precisely identify which cysteine residues were linked.

-

Perform Cross-linking: Follow steps 1-4 from Protocol 1. Run the quenched samples on an SDS-PAGE gel.

-

Band Excision: Stain the gel (e.g., with Coomassie Blue), and carefully excise the protein band(s) of interest. The cross-linked band, the non-cross-linked band, and a control lane should be processed.

-

In-Gel Digestion: Destain the gel pieces and perform a standard in-gel digestion protocol. Typically, this involves reduction (e.g., with DTT), alkylation of non-cross-linked cysteines (e.g., with iodoacetamide), and proteolytic digestion (e.g., with trypsin).[9]

-

Causality Note: The alkylation step here is critical. It caps any free cysteines that were not involved in the EBI cross-link, preventing them from forming disulfide bonds during sample processing and simplifying the final mass spectra.[5]

-

-

Peptide Extraction: Extract the digested peptides from the gel pieces using a series of acetonitrile and formic acid washes.

-

LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] The mass spectrometer will measure the mass of the peptides and then fragment them to determine their amino acid sequence.[12]

Data Analysis and Interpretation

The analysis of XL-MS data requires specialized software to handle the complexity of identifying two peptide chains linked together.

The Challenge of Cross-linked Peptide Identification

A cross-linked peptide pair enters the mass spectrometer as a single species. Upon fragmentation (MS/MS), it produces a complex spectrum containing fragment ions from both constituent peptides. This complexity makes manual interpretation infeasible and requires dedicated search algorithms.

Data Analysis Workflow

-

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using specialized cross-linking software.

-

Software Options: Several software packages are available to identify cross-linked peptides. Examples include Kojak, xQuest, and OpenPepXL.[13][14] These tools generate theoretical fragmentation patterns for all possible cross-linked peptide pairs from the protein(s) of interest and match them against the experimental spectra.

-

Validation: The software provides scores for each identified cross-linked spectrum. It is crucial to apply a false discovery rate (FDR) analysis to ensure the confidence of the identifications.

-

Structural Mapping: Once high-confidence cross-links are identified, they can be mapped onto an existing or predicted 3D structure of the protein. This allows for visualization of the distance constraints provided by EBI, confirming structural models or providing insights into conformational changes.

Diagram: Mass Spectrometry Data Analysis Logic

Caption: Logic flow for identifying cross-linked peptides from MS data.

Conclusion

N,N'-Ethylenebis(iodoacetamide) is a powerful and specific reagent for studying protein structure and dynamics. Its ability to covalently link proximal cysteine residues provides invaluable spatial information that can reveal the nature of conformational changes, map protein interaction sites, and validate structural models. By combining careful experimental design, optimized protocols, and specialized data analysis software, researchers can effectively leverage EBI to gain critical insights into the complex molecular machinery they study.

References

-

Wang, L. H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical and Bioanalytical Chemistry, 410(25), 6595–6605. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]

-

The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses. Retrieved from [Link]

-

Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 2024. Retrieved from [Link]

-

Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. Retrieved from [Link]

-

OpenMS. (n.d.). OpenPepXL. Retrieved from [Link]

-

Leitner, A., et al. (2010). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Trends in Biochemical Sciences, 35(8), 447–455. Retrieved from [Link]

-

Götze, M., et al. (2019). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(1), 101-106. Retrieved from [Link]

-

Sechi, S., & Chait, B. T. (2001). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 73(22), 5152–5159. Retrieved from [Link]

-

O'Reilly, F. J., et al. (2020). Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. Nature Communications, 11(1), 1-13. Retrieved from [Link]

-

Umeda, T., et al. (2005). Probing protein conformational changes in living cells by using designer binding proteins: Application to the estrogen receptor. Proceedings of the National Academy of Sciences, 102(24), 8562–8567. Retrieved from [Link]

-

Yu, C., et al. (2020). Cysteine-enabled cleavability to advance cross-linking mass spectrometry for global analysis of endogenous protein-protein interactions. ResearchGate. Retrieved from [Link]

-

Rennella, E., et al. (2022). Exploiting conformational dynamics to modulate the function of designed proteins. Proceedings of the National Academy of Sciences, 119(18), e2122933119. Retrieved from [Link]

-

Institute for Systems Biology. (n.d.). Software - Moritz Lab. Retrieved from [Link]

-

University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

-

Schmidt, C. (2013). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. Retrieved from [Link]

-

Yu, C., et al. (2020). Cysteine-enabled cleavability to advance cross-linking mass spectrometry for global analysis of endogenous protein-protein interactions. Nature Communications, 11(1), 1-12. Retrieved from [Link]

-

G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved from [Link]

-

Skehel, J. M. (2021). Biological Mass Spectrometry and Proteomics. YouTube. Retrieved from [Link]

-

Hub, J., et al. (2009). The Relationship between the Flexibility of Proteins and their Conformational States on Forming Protein–Protein Complexes with an Application to Protein–Protein Docking. ResearchGate. Retrieved from [Link]

-

Gasilova, N., et al. (2021). LinX: A Software Tool for Uncommon Cross-Linking Chemistry. Journal of Proteome Research, 20(4), 2056–2065. Retrieved from [Link]

-

Bian, S., & Chowdhury, S. M. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Biomedical Engineering, 1(4), 1017. Retrieved from [Link]

-

Van den Berg, M., et al. (2020). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. White Rose Research Online. Retrieved from [Link]

-

Chavez, J. D., et al. (2016). Spectral library searching to identify cross-linked peptides. Journal of Proteome Research, 15(9), 3093–3101. Retrieved from [Link]

-

Boston University Medical Campus. (n.d.). Glycoscience mass spectrometry software. Retrieved from [Link]

Sources

- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 2. Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry [austinpublishinggroup.com]

- 3. Probing protein conformational changes in living cells by using designer binding proteins: Application to the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 11. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openms.de [openms.de]

- 14. moritz.isbscience.org [moritz.isbscience.org]

Probing the Conformational Landscape of Tubulin: A Technical Guide to N,N'-Ethylenebis(iodoacetamide) Cross-linking

This guide provides an in-depth exploration of N,N'-Ethylenebis(iodoacetamide) (EBI) as a powerful tool for investigating the structure and conformational dynamics of tubulin. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comprehensive understanding of the underlying principles, experimental design considerations, and data interpretation.

Introduction: The Dynamic World of Tubulin

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape.[1] The intricate functions of microtubules are governed by the conformational plasticity of the tubulin dimer, which is modulated by nucleotide binding (GTP/GDP), post-translational modifications, and interactions with a plethora of microtubule-associated proteins (MAPs) and anti-cancer drugs.[1][2] Elucidating the structural nuances of tubulin is therefore paramount to understanding its biological roles and for the rational design of novel therapeutics that target the microtubule cytoskeleton.

Chemical cross-linking coupled with mass spectrometry (CXMS) has emerged as a robust technique to capture transient protein conformations and map protein-protein interactions.[3][4] By covalently linking amino acid residues that are in close proximity in the three-dimensional structure of a protein, cross-linking provides valuable distance constraints, offering a snapshot of protein topology.[5]

N,N'-Ethylenebis(iodoacetamide) (EBI): A Bifunctional Probe for Cysteine Proximity

N,N'-Ethylenebis(iodoacetamide) is a homobifunctional cross-linking agent. Its two reactive iodoacetamide groups specifically target the nucleophilic thiol groups (-SH) of cysteine residues, forming stable thioether bonds.[6] The ethylene bridge connecting the two reactive moieties acts as a molecular ruler, linking cysteine residues that are spatially close.

The reaction of EBI with tubulin has been instrumental in revealing key aspects of its structure. EBI forms intrachain cross-links within the β-tubulin subunit, providing evidence for the proximity of specific cysteine residues in the folded protein.[7] This cross-linking is sensitive to the conformational state of tubulin, as it is inhibited in intact microtubules and when the protein is denatured, making EBI a valuable probe for the native conformation of free tubulin.[7]

Mechanism of EBI Cross-linking of β-Tubulin

EBI has been shown to form two primary intrachain cross-links in β-tubulin, resulting in distinct, faster-migrating bands on SDS-PAGE gels.[8] These cross-linked species are designated β* and βs.

-

The β Cross-link:* This well-characterized cross-link occurs between cysteine residues at positions 239 and 354 (Cys239 and Cys354).[9][10][11] These residues are located within the colchicine-binding site, a critical region for microtubule dynamics and a target for many anti-mitotic drugs.[9][12] The formation of the β* cross-link is therefore a sensitive indicator of the conformation of this crucial binding pocket.[13]

-

The βs Cross-link: A second cross-link, βs, has been identified between Cys12 and either Cys201 or Cys211.[10] The formation of this cross-link can be influenced by different tubulin ligands compared to the β* cross-link, highlighting the ability of EBI to probe distinct conformational states of the tubulin molecule.[8]

The formation of these cross-links results in a more compact structure of the β-tubulin polypeptide, leading to its increased electrophoretic mobility on SDS-PAGE. This mobility shift is the primary readout for EBI cross-linking experiments.[9][14]